1H-1,2,4-Triazole-1-carbonyl chloride

Description

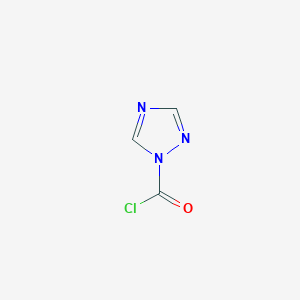

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-triazole-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-3(8)7-2-5-1-6-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOYSZNDQTYCJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668657 | |

| Record name | 1H-1,2,4-Triazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852324-06-2 | |

| Record name | 1H-1,2,4-Triazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h 1,2,4 Triazole 1 Carbonyl Chloride and Analogous Acyl Triazoles

Foundational Syntheses of the 1H-1,2,4-Triazole Nucleus

The construction of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with several named reactions and innovative approaches developed over the years. These methods provide the essential scaffold required for the subsequent synthesis of 1H-1,2,4-Triazole-1-carbonyl chloride.

Pellizzari and Einhorn-Brunner Reaction Pathways

The Pellizzari and Einhorn-Brunner reactions are classical methods for the synthesis of the 1,2,4-triazole core. The Pellizzari reaction, discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. organic-chemistry.org This reaction typically requires high temperatures and long reaction times, which can lead to lower yields. organic-chemistry.org The mechanism proceeds through the formation of an acyl amidrazone intermediate, which then undergoes cyclization. For example, the reaction of benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner reaction provides an alternative route, involving the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com This reaction can produce an isomeric mixture of 1,2,4-triazoles. scispace.com An example is the reaction of N-formyl benzamide with phenyl hydrazine (B178648) to give 1,5-diphenyl-1,2,4-triazole.

| Reaction Name | Reactants | Product Example | Conditions |

| Pellizzari Reaction | Amide, Hydrazide | 3,5-diphenyl-1,2,4-triazole | High temperature, long reaction time |

| Einhorn-Brunner Reaction | Hydrazine/Substituted Hydrazine, Diacylamine | 1,5-diphenyl-1,2,4-triazole | Weak acid |

Cyclization Reactions from Hydrazides and Amidines

The cyclization of hydrazides and amidines is a versatile and widely used method for the synthesis of 1,2,4-triazoles. This approach offers a high degree of flexibility in introducing various substituents onto the triazole ring. A general method involves a one-pot, two-step process for producing 1,3,5-trisubstituted-1,2,4-triazoles. google.com

One common strategy involves the reaction of S-methylisothioureas with acyl hydrazides, which proceeds under relatively mild conditions and tolerates a broad range of functional groups to produce 3-N,N-Dialkylamino-1,2,4-triazoles. organic-chemistry.org Another approach utilizes the reaction of oxamide-derived amidine reagents with hydrazine hydrochloride salts to efficiently generate 1,5-disubstituted-1,2,4-triazole compounds in good yields. organic-chemistry.org Both aromatic and aliphatic hydrazines react readily under very mild conditions. organic-chemistry.org

Metal-Free and Catalytic Approaches to 1,2,4-Triazoles

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods, leading to a surge in metal-free and catalytic approaches for 1,2,4-triazole synthesis.

Metal-free approaches often utilize readily available reagents and milder reaction conditions. For instance, a general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions, using iodine as a catalyst. organic-chemistry.org This method proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org Another metal-free approach involves the three-component condensation of amidines, isothiocyanates, and hydrazines to provide structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org

Catalytic approaches often employ copper salts to facilitate the cyclization. A copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org These methods are advantageous due to the ready availability and low cost of the starting materials and the copper catalyst. organic-chemistry.org

| Approach | Key Features | Example Reaction |

| Metal-Free | Avoids transition metals, often milder conditions | Hydrazones and aliphatic amines with iodine catalyst |

| Catalytic | Utilizes a catalyst (e.g., copper) to promote the reaction | Amidines and hydrazides with a copper catalyst |

Microwave-Assisted Synthetic Routes for Triazole Systems

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields. This technology has been successfully applied to the synthesis of 1,2,4-triazole systems.

A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. organic-chemistry.org Microwave irradiation can also be used to accelerate the Pellizzari reaction, shortening the reaction time and increasing the yield. organic-chemistry.org Furthermore, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides can be achieved via triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org

Preparation of this compound

Once the 1,2,4-triazole nucleus is synthesized, it can be converted to this compound through reaction with a suitable carbonylating agent.

Reactions Involving 1,2,4-Triazole and Carbonylating Agents (e.g., Phosgene)

The reaction of 1,2,4-triazole with a carbonylating agent such as phosgene (B1210022) is a direct method for the preparation of acyl triazoles. The reaction of 1,2,4-triazole with phosgene in THF, in the presence of one equivalent of pyridine, has been reported to produce 1,1'-Carbonyl-di(1,2,4-triazole) in an 80% yield. chemicalbook.com This reaction proceeds through the initial formation of the highly reactive this compound intermediate. Due to its reactivity, this intermediate readily reacts with a second molecule of 1,2,4-triazole to form the more stable di-triazole adduct.

The use of triphosgene, a safer solid substitute for phosgene gas, is also a viable option for this transformation. Triphosgene can be used in a one-pot, multicomponent reaction with primary amines and ethyl carbazate (B1233558) to synthesize 4-substituted-1,2,4-triazolidin-3,5-diones, which involves the in-situ generation of an isocyanate intermediate. nih.gov This highlights the utility of phosgene surrogates in synthesizing related heterocyclic structures.

| Reactants | Carbonylating Agent | Product | Key Intermediate |

| 1,2,4-Triazole, Pyridine | Phosgene | 1,1'-Carbonyl-di(1,2,4-triazole) | This compound |

Optimized Reaction Conditions and Yield Enhancements

While specific literature on the optimization of this compound synthesis is limited, general strategies for enhancing yields and controlling regioselectivity in the synthesis of analogous 1,2,4-triazole derivatives are well-documented. These optimizations often focus on the choice of catalyst, base, solvent, and temperature.

Key research findings indicate that both metal-catalyzed and metal-free conditions can be effective. Copper-based catalytic systems, for instance, are widely used. isres.org A simple and adaptable system involving a copper catalyst with O2 as the oxidant and potassium phosphate (B84403) (K3PO4) as the base has been shown to be efficient for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org In other cases, catalyst choice can direct the regioselectivity of the reaction; the use of an Ag(I) catalyst can selectively produce 1,3-disubstituted-1,2,4-triazoles with yields up to 88%, whereas a copper catalyst may favor the formation of the 1,5-disubstituted isomer. frontiersin.org

Metal-free approaches have also been developed to provide environmental benefits and avoid catalyst contamination in the final product. isres.org One such method involves an iodine-mediated oxidative cyclization. isres.org The choice of base and solvent is also critical. Cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO) has been identified as a uniquely effective system for facilitating the formation of 1,2,3-triazoles from β-carbonyl phosphonates under mild conditions, achieving high yields. acs.org Temperature is another crucial parameter that can influence reaction outcomes, with studies showing that yields can be significantly affected by variations in reaction temperature. frontiersin.orgnih.gov For example, in certain copper-catalyzed reactions, the yield of bis(1,2,3-triazole) increased as the reaction temperature was decreased from 70°C to 0°C, reaching 91%. frontiersin.orgnih.gov

Table 1: Optimized Reaction Conditions for Synthesis of Substituted Triazoles

| Catalyst System | Base | Solvent | Temperature | Starting Materials | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ag(I) | - | - | Room Temp. | Aryl diazonium salts, Isocyanide | 1,3-disubstituted-1,2,4-triazole | 88% | frontiersin.org |

| Copper | K3PO4 | - | - | Amidines, Trialkylamines | 1,3-disubstituted 1,2,4-triazoles | High | isres.org |

| Metal-free (I2-mediated) | - | DMF | - | Trifluoroacetimidohydrazides | 3-trifluoromethyl-1,2,4-triazoles | 71-96% | isres.org |

| Cs2CO3 | Cs2CO3 | DMSO | 60 °C | β-carbonyl phosphonates, Azides | Substituted 1,2,3-triazoles | up to 99% | acs.org |

| CuBr | - | - | 0 °C | Alkyne, Azide (B81097) | bis(1,2,3-triazole) | 91% | frontiersin.orgnih.gov |

Synthesis of Related 1-Acyl-1,2,4-Triazole Derivatives

The synthesis of 1-acyl-1,2,4-triazole derivatives can be accomplished through several reliable pathways, most notably from carboxylic acids, imidoesters, or acyl chlorides. These methods provide access to a wide range of substituted acyl triazoles, which are valuable intermediates in organic synthesis.

A general and highly regioselective one-pot method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles begins with carboxylic acids. frontiersin.org The process involves the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the desired triazole. frontiersin.org This approach is noted for its high regioselectivity and tolerance of various functional groups, with yields reported to be as high as 90%. frontiersin.org

The direct activation of carboxylic acids is a common strategy. Various reagents can convert carboxylic acids into acyl azides, which are precursors for many nitrogen-containing compounds. organic-chemistry.org One efficient method uses a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature to convert a broad range of carboxylic acids into acyl azides in excellent yields (typically 86–96%). organic-chemistry.org This protocol avoids the need to first convert the acid to a more reactive intermediate like an acyl chloride. organic-chemistry.org Similarly, deoxyfluorinating reagents can directly convert carboxylic acids into acyl fluorides, which are stable and effective acylation agents. beilstein-journals.orgnih.gov

Table 2: Synthesis of Acyl Azides from Carboxylic Acids

| Carboxylic Acid | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various Aromatic & Aliphatic | Trichloroacetonitrile, Ph3P, NaN3 | Acetone or Acetonitrile (B52724) | Room Temp. | 86-96% | organic-chemistry.org |

| Various | 2-(Trifluoromethylthio)benzothiazolium triflate | - | Mild | High | beilstein-journals.orgnih.gov |

From Acyl Chlorides: Acyl-1,2,4-triazoles can be prepared directly from the corresponding acyl chloride. Isophthaloyl bis(1,2,4-triazole), for example, is synthesized in nearly quantitative yield via a substitution reaction between isophthaloyl dichloride and 1,2,4-triazole. oup.com These resulting acyl-1,2,4-triazoles are highly reactive and can function as alternatives to acyl chlorides in reactions like esterification and polyester (B1180765) synthesis, often proceeding at comparable or higher rates in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). oup.comresearchgate.net Another route involves the acylation of hydrazone derivatives with an acyl chloride. For instance, the acylation of C-glucosyl toluene (B28343) sulfonyl hydrazone with aromatic acid chlorides yields 3-(B-d-glucosyl)-5-substituted-1,2,4-triazoles in high yields ranging from 62% to 92%. frontiersin.orgnih.gov

From Imidoesters: Imidoesters, also known as imidates, serve as effective precursors for triazole synthesis. nih.gov A one-pot synthetic approach to novel 1,2,3-triazole systems utilizes a 1,3-dipolar cycloaddition reaction of a diazomethane (B1218177) derivative to an imidate. The reaction is reported to be both periselective, affecting only the C=N double bond, and regiospecific. This method provides a novel route for synthesizing substituted triazoles directly from readily prepared imidates.

Reactivity Profiles and Mechanistic Investigations of 1h 1,2,4 Triazole 1 Carbonyl Chloride

Nucleophilic Acylation Reactions Directed by the Carbonyl Chloride Moiety

The carbonyl chloride group is an exceptionally reactive acylating agent due to the strong electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen. This polarity makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. In the context of 1H-1,2,4-Triazole-1-carbonyl chloride, the triazole ring acts as a leaving group in concert with the chloride ion, facilitating acyl transfer reactions. Acyl-1,2,4-triazoles, which can be derived from the corresponding carbonyl chloride, are recognized as effective acylating agents, serving as more stable and manageable alternatives to the highly reactive acyl chlorides themselves. researchgate.net This highlights the inherent potential of the carbonyl chloride precursor in synthesis.

This compound is expected to react readily with primary and secondary amines, as well as the amino groups of substituted amino acids, to form stable amide bonds. This transformation follows the general Schotten-Baumann reaction mechanism, where the nucleophilic amine attacks the electrophilic carbonyl carbon. fishersci.co.uk The reaction proceeds via a tetrahedral intermediate, which then collapses to expel a chloride ion. A base, such as a tertiary amine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.co.uk The synthesis of amide derivatives is a cornerstone of organic and medicinal chemistry, and while direct examples involving this compound are not prevalent in readily available literature, the analogous conversion of triazole-carboxylic acids into their carbonyl chlorides in situ for subsequent amidation is a known synthetic strategy. researchgate.net

Table 1: Expected Amidation Reactions

| Nucleophile | Product Class | Byproduct |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted 1,2,4-triazole-1-carboxamide | HCl |

| Secondary Amine (R₂NH) | N,N-Disubstituted 1,2,4-triazole-1-carboxamide | HCl |

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. Similar to amidation, this reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon. The process is generally efficient but also produces HCl, necessitating the presence of a non-nucleophilic base to prevent acid-catalyzed side reactions. The utility of this reactivity is underscored by studies on acyl-1,2,4-triazoles, which are themselves potent reagents for esterification and polyester (B1180765) synthesis, converting alcohols to esters at rates comparable to traditional acyl chlorides but with the advantage of producing the water-soluble and less toxic 1,2,4-triazole (B32235) as a byproduct instead of HCl. researchgate.net This positions this compound as a key, albeit highly reactive, precursor for these transformations. The deprotonated 1,2,4-triazole anion has also been identified as an effective acyl transfer catalyst for the transesterification of esters. nih.govorganic-chemistry.orgnih.gov

Following the established reactivity pattern of acyl chlorides, this compound is expected to react with thiols (mercaptans) and selenols to form the corresponding thiol and selenol esters. These reactions are analogous to esterification, with the sulfur or selenium atom acting as the nucleophile. Thiol esters are important intermediates in organic synthesis and have biological significance. The reaction typically proceeds under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile, which then attacks the carbonyl chloride. While specific studies on this compound in this context are limited, the synthesis of various 1,2,4-triazole-3-thiol derivatives and their subsequent reactions are areas of active research, indicating a broader interest in sulfur-containing triazole compounds. mdpi.commdpi.comminia.edu.egnih.gov

The highly electrophilic nature of the carbonyl chloride moiety allows it to react with strong carbon nucleophiles such as organometallic reagents. The specific product depends on the type of reagent used.

Grignard Reagents (R-MgX) and Organolithium Reagents (R-Li): These powerful nucleophiles typically react with acyl chlorides in a two-fold addition process. The first equivalent adds to the carbonyl group to form a ketone intermediate. This ketone is also highly reactive towards the organometallic reagent and is immediately attacked by a second equivalent, which, after aqueous workup, yields a tertiary alcohol. chadsprep.com

Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi): In contrast, Gilman reagents are softer nucleophiles and are significantly less reactive towards the ketone product. youtube.com This allows for a selective single addition to the acyl chloride, making them excellent reagents for the synthesis of ketones from acyl chlorides. The reaction stops at the ketone stage, providing a valuable synthetic route to 1-(alkanoyl/aroyl)-1H-1,2,4-triazoles. youtube.com

Table 2: Expected Reactions with Organometallic Reagents

| Reagent Type | Intermediate | Final Product Class (after workup) |

|---|---|---|

| Grignard (R-MgX) | Ketone | Tertiary Alcohol |

| Organolithium (R-Li) | Ketone | Tertiary Alcohol |

Electrophilic and Nucleophilic Substitution Dynamics on the Triazole Ring

The presence of the N1-carbonyl chloride group profoundly influences the electronic properties and reactivity of the 1,2,4-triazole ring. The carbonyl group is strongly electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack. Conversely, this withdrawal of electron density enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic substitution.

In the parent 1H-1,2,4-triazole, the carbon atoms are already considered π-deficient and can undergo nucleophilic substitution under mild conditions. chemicalbook.com The N1-acyl group exacerbates this deficiency. Electrophilic substitution on the parent ring occurs readily on the nitrogen atoms due to their high electron density. chemicalbook.com However, with the N1 position blocked and deactivated by the carbonyl chloride, any further electrophilic attack on the remaining N2 or N4 atoms would be significantly hindered.

The formation of this compound itself is a result of a regioselective acylation reaction. The alkylation or acylation of unsubstituted 1,2,4-triazole can potentially occur at the N1, N2, or N4 positions. Studies on the alkylation of S-substituted 1,2,4-triazoles show that reaction with electrophiles can lead to mixtures of N1 and N2 substituted products, with N2 isomers sometimes being preferentially formed. nih.govnih.gov However, for the parent triazole, alkylation can be directed to favor the N1 position under specific basic conditions. chemicalbook.com

Once the N1-carbonyl chloride is formed, its influence on subsequent reactions is paramount:

Electrophilic Substitution: The powerful deactivating effect of the N1-acyl group makes further electrophilic substitution on the ring highly unfavorable. If forced under harsh conditions, any reaction would likely be directed to the N4 position, the nitrogen atom furthest from the deactivating group.

Nucleophilic Substitution: The electron-withdrawing nature of the N1-carbonyl chloride activates the C3 and C5 positions of the triazole ring towards nucleophilic attack. This enhanced π-deficiency at the ring carbons makes them prime targets for strong nucleophiles, potentially leading to ring-opening or substitution products, a reactivity pathway that is less common in the unsubstituted triazole ring under mild conditions. chemicalbook.com

Influence of Substituents on Reaction Pathways

The reactivity of the 1,2,4-triazole ring and its derivatives is significantly influenced by the nature and position of substituents. These substituents can alter the electronic properties and steric environment of the ring, thereby directing the course of chemical reactions. For instance, the stability of different tautomers of halogenated 1,2,4-triazoles is a critical factor in their reactivity. ijsr.netresearchgate.net

For chloro-1,2,4-triazoles, three tautomeric forms can exist: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. ijsr.net Physical and theoretical studies have established a stability order where the 1H-tautomers are more stable than the 4H-tautomer. ijsr.netresearchgate.net In the case of bromo-1,2,4-triazoles, the 3-bromo-1H and 5-bromo-1H tautomers have similar energy, while the 3-bromo-4H form is considered the most stable. ijsr.netresearchgate.net This inherent stability influences which nitrogen or carbon atom is more susceptible to electrophilic or nucleophilic attack.

The presence of an amino group, as in 5-amino-1H- researchgate.netnih.govrsc.orgtriazole, also directs reaction pathways, particularly in acylation reactions. Conventional acetylation with acetyl chloride can be non-regioselective, leading to a mixture of isomers. nih.gov The reaction can occur at different nitrogen atoms in the ring, and the specific conditions can alter the product distribution. nih.gov For example, using equivalent amounts of acetic anhydride (B1165640) in dimethylformamide allows for a rapid and selective annular monoacetylation, proceeding through a 1-acetyl-3-amino-1H- researchgate.netnih.govrsc.orgtriazole intermediate which then transforms into the more stable 1-acetyl-5-amino-1H- researchgate.netnih.govrsc.orgtriazole. nih.gov

Furthermore, steric bulk on substituents can dictate reaction outcomes. In palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands are often more effective. rsc.org For example, in the synthesis of phosphino-triazole ligands, the reaction of 1,2,3-triazoles with n-butyllithium followed by diphenyl phosphorous chloride indicates that deprotonation of the 5-position of the triazole is facile, leading to the formation of a 5-phosphino-triazole as the major product, even when starting with brominated derivatives intended to direct substitution elsewhere. acs.org

Investigation of Reaction Mechanisms and Transition States

Intermediates and By-product Formation in Carbonylation Reactions

Carbonylation reactions provide an efficient pathway for the synthesis of 1,2,4-triazole scaffolds. A plausible mechanism for these transformations involves the formation of distinct intermediates. lookchem.com In molybdenum-mediated carbonylation of aryl halides, where molybdenum hexacarbonyl serves as a solid source of carbon monoxide, the reaction is proposed to proceed through one of two initial pathways. lookchem.com

The first pathway involves the generation of an acyl metal intermediate. This species is formed by the oxidative addition of the aryl halide to a molybdenum complex, followed by the insertion of carbon monoxide into the phenyl-molybdenum bond. lookchem.com The second possible pathway involves the formation of a carbonyl metal intermediate, which can be generated from an aryl metal halide or another carbonyl intermediate via oxidative addition of the aryl halide. lookchem.com

These initial metal-containing intermediates then react to form a key N-acylamidrazone intermediate. lookchem.com This intermediate has been confirmed in some cases through isolation and characterization by NMR and high-resolution mass spectrometry. lookchem.com The final step of the reaction is an intramolecular nucleophilic attack by an amine group on the carbonyl carbon of the N-acylamidrazone, which leads to cyclization and formation of the corresponding 1,2,4-triazole ring. lookchem.com

Kinetic Studies of Acylation Processes

The deprotonated form of 1,2,4-triazole is a highly competent catalyst for acyl transfer reactions, such as the aminolysis and transesterification of esters. organic-chemistry.orgnih.gov Kinetic studies of these acylation processes reveal complex reaction profiles that are highly sensitive to reaction conditions, including the solvent, base, and the specific azole catalyst used. ed.ac.uk

Investigations into the azole-catalyzed aminolysis of p-fluorophenyl acetate (B1210297) have identified several distinct kinetic regimes. ed.ac.uk In acetonitrile (B52724) (MeCN), the 1,2,4-triazole catalyzed reaction is cleanly first order with respect to the acyl donor and the total catalyst concentration. ed.ac.uk The reaction order in the amine is approximately first order as well. ed.ac.uk These findings point towards an overarching mechanism that proceeds via n−π* catalysis involving a hyperreactive N-acylated azole intermediate. organic-chemistry.orged.ac.uk

The products of these reactions form concurrently without the detectable accumulation of discrete intermediate species, and the concentrations of the catalyst and base remain constant throughout the process. ed.ac.uk However, even minor changes to the system can lead to profound shifts in the kinetics. ed.ac.uk The choice of solvent is particularly critical; polar solvents like acetonitrile and DMSO result in high initial reaction rates, though benzene (B151609) has been noted as more practical for sustained catalysis in some systems. organic-chemistry.org The analysis of 18 different azole catalysts, spanning nearly 10 orders of magnitude in acidity, underscores that catalyst nucleophilicity must be balanced with considerations of catalyst speciation to avoid issues like progressive inhibition of the catalytic cycle. ed.ac.uk

| Reactant Component | Kinetic Order | Observation |

|---|---|---|

| Acyl Donor (p-fluorophenyl acetate) | First Order (1.0) | The rate is directly proportional to the concentration of the acyl donor. |

| Total Catalyst (1,2,4-triazole) | First Order (1.0) | The rate is directly proportional to the total concentration of the triazole catalyst. |

| Amine | Approximately First Order (0.9-1.0) | The rate is nearly directly proportional to the amine concentration. |

| Exogenous Amide Product | Zero Order | The presence of the product does not inhibit the reaction rate. |

Cross-Coupling Reactions on Halogenated Triazole Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including halogenated 1,2,4-triazole derivatives. The Suzuki cross-coupling reaction, in particular, has been successfully applied to create C-C bonds at specific positions on the triazole core, enabling the synthesis of a wide range of substituted triazoles. researchgate.netnih.govnih.gov

These reactions typically involve the coupling of a halogenated triazole (e.g., a bromo-triazole) with an arylboronic acid in the presence of a palladium catalyst. nih.govnih.gov Arylations of 1,2,4-triazole nucleosides have been shown to be successful at the 5-position of the triazole ring. researchgate.net Various arylboronic acids, such as phenylboronic acid, 4-vinylphenylboronic acid, and 4-methoxyphenylboronic acid, have been coupled under Suzuki conditions. researchgate.net

The efficiency and outcome of the Suzuki reaction are dependent on the specific combination of catalyst, base, and solvent system. A common catalytic system employs Pd(PPh₃)₄ with a base such as K₂CO₃. nih.govnih.gov The reaction often benefits from the use of a phase transfer catalyst, like NBu₄Br, particularly in biphasic solvent systems such as toluene (B28343)/water/ethanol. nih.govnih.gov This methodology has been used to synthesize novel luminophores based on 4-alkyl-4H-1,2,4-triazole cores, demonstrating its utility in materials science. nih.gov While the 5-position of the 1,2,4-triazole ring is often the most reactive site for these couplings, competing reactions such as hydrodebromination can occur. researchgate.net

| Triazole Substrate | Boronic Acid | Catalyst | Base | Conditions | Product Type |

|---|---|---|---|---|---|

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH, NBu₄Br, 130 °C | 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole |

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | 4-(N,N-diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH, NBu₄Br, Reflux | Triazole with triphenylamine (B166846) moieties |

| 3,5-Dibromo-1-(protected xylopyranosyl)-1,2,4-triazole | Phenylboronic acid | Pd catalyst | Not specified | Suzuki conditions | 5-Phenyl-3-bromo-triazole nucleoside |

Advanced Applications in Organic Synthesis

Utilization as a Coupling Reagent

As a derivative of phosgene (B1210022), 1H-1,2,4-triazole-1-carbonyl chloride is an excellent electrophile. Its reaction with a nucleophile, such as an amine or alcohol, results in the displacement of the chloride ion to form a 1-carbonyltriazole intermediate. This intermediate is itself an activated species, as the triazolide is a good leaving group, facilitating subsequent reactions. This two-step activation process is the basis for its function as a coupling reagent, analogous to the well-established mechanisms of reagents like carbonyldiimidazole (CDI) and N,N'-Carbonyl-di-(1,2,4-triazole) (CDT). In many applications, it can be considered a precursor to CDT, which is known to be a reagent for preparing reactive acyl triazolides from carboxylic acids. oakwoodchemical.com

Application in Peptide Synthesis and Amide Bond Formation

The formation of the amide bond is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides and a vast array of pharmaceuticals. uniurb.it Reagents that facilitate this transformation under mild conditions with minimal side reactions are of paramount importance. uni-kiel.de this compound functions as an efficient coupling reagent by activating a carboxylic acid to form a highly reactive acyl triazolide. This intermediate then readily reacts with the amino group of an amino acid or peptide to form the desired amide linkage, releasing 1H-1,2,4-triazole as a byproduct.

The general mechanism involves two key steps:

Activation of the Carboxylic Acid: The carboxylic acid attacks the acyl triazolide (formed in situ from the carbonyl chloride), creating the activated acyl triazolide intermediate.

Nucleophilic Attack by the Amine: The amino group of the second amino acid attacks the carbonyl carbon of the acyl triazolide, forming the tetrahedral intermediate which then collapses to yield the peptide bond.

The 1,2,4-triazole (B32235) ring itself is recognized as an excellent isostere for the trans-amide bond, mimicking its electronic and hydrogen-bonding properties, which can enhance the metabolic stability of peptides. nih.govnih.gov The use of coupling reagents based on azoles, such as acylbenzotriazoles, is a well-established strategy for peptide bond formation, including the coupling of sterically hindered amino acids. uniurb.it

| Reagent | Abbreviation | Activating Principle | Key Byproduct |

|---|---|---|---|

| 1,1'-Carbonyldiimidazole | CDI | Forms reactive acylimidazolide | Imidazole (B134444) |

| 1,1'-Carbonyl-di-(1,2,4-triazole) | CDT | Forms reactive acyl triazolide | 1,2,4-Triazole |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms OBt active ester | Hexamethylphosphoramide (HMPA) |

| This compound | (TCC) | Precursor to reactive acyl triazolide | 1,2,4-Triazole |

Facilitating Ester and Anhydride (B1165640) Formation

The high reactivity of this compound extends to the formation of esters and anhydrides. When treated with an alcohol or a phenol, the reagent facilitates esterification through a similar mechanism to amide bond formation. The alcohol attacks the activated carbonyl, leading to the formation of an ester and the liberation of 1,2,4-triazole. This method is particularly useful for reactions where traditional acid-catalyzed esterification is not feasible due to sensitive functional groups.

The synthesis of ester derivatives containing the 1,2,4-triazole moiety has been demonstrated through the reaction of chloro esters with 1H-1,2,4-triazole, highlighting the utility of activated intermediates in forming these linkages. iiste.org Similarly, this compound can activate carboxylic acids towards nucleophilic attack by another carboxylate anion, resulting in the formation of symmetric or mixed anhydrides. These anhydrides are themselves potent acylating agents, often used in subsequent transformations.

Synthesis of Novel Heterocyclic Architectures

The electrophilic nature of the carbonyl carbon in this compound makes it a valuable C1 synthon for constructing heterocyclic rings. By reacting with various dinucleophiles, it can facilitate cyclization reactions to afford a range of novel heterocyclic scaffolds, particularly those containing the 1,2,4-triazole moiety. The triazole ring is a key pharmacophore in numerous clinically used drugs, making the development of new synthetic routes to triazole-containing heterocycles an active area of research. nih.govfrontiersin.orgresearchgate.netscispace.com

Access to Imidazo-1,2,4-triazole Systems

The imidazo[2,1-c] mdpi.commdpi.comisres.orgtriazole core is a fused heterocyclic system of significant interest in medicinal chemistry. Synthetic routes to this scaffold often involve the cyclization of a substituted triazole with a suitable partner. researchgate.net this compound can serve as a key reagent in this context. Reaction with a 2-aminoimidazole derivative would lead to the formation of an N-acyl intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the imidazole ring nitrogen, would result in the formation of the fused bicyclic imidazo-1,2,4-triazole system. This approach offers a direct method for incorporating a carbonyl group into the fused ring junction.

Construction of Fused and Spiro Triazole Derivatives

The versatility of this compound extends to the synthesis of other complex triazole derivatives. For the construction of fused heterocycles, the reagent can react with substrates containing two proximal nucleophilic groups (e.g., ortho-amino phenols or diamines). This reaction would proceed via an initial acylation followed by an intramolecular cyclization to yield a triazole-fused system. A variety of methods exist for the synthesis of fused bicyclic mdpi.commdpi.comisres.org-triazoles, and the use of reactive carbonyl precursors is a common strategy. acs.orgnih.gov

In the synthesis of spiro compounds, the carbonyl chloride can react with a molecule containing a nucleophilic center and a group capable of forming a spirocyclic linkage. For example, reaction with a suitable cyclic ketone derivative bearing a nucleophilic side chain could initiate a sequence of acylation and intramolecular cyclization to generate a spiro-1,2,4-triazole architecture. The synthesis of spiro-1,2,4-triazoles has been achieved through the reaction of amidrazones with cyclic ketones, demonstrating the feasibility of forming such complex structures. researchgate.net

| Heterocyclic System | General Synthetic Approach | Potential Role of TCC |

|---|---|---|

| Imidazo[2,1-c] mdpi.commdpi.comisres.orgtriazoles | Cyclization of 3-amino-1,2,4-triazole with α-haloketones or equivalent reagents. researchgate.net | C1 synthon via reaction with 2-aminoimidazoles. |

| Triazolo[3,4-b] frontiersin.orgmdpi.comisres.orgthiadiazines | Reaction of 4-amino-3-mercapto-1,2,4-triazoles with carboxylic acids or α-haloketones. | Carbonyl source for cyclization with bifunctional triazoles. |

| Spiro-1,2,4-triazoles | Condensation of amidrazones with cyclic ketones. researchgate.net | Reactive partner for intramolecular spirocyclization. |

Introduction of the 1,2,4-Triazole Moiety into Complex Scaffolds

A primary application of this compound is the direct introduction of the 1,2,4-triazol-1-yl-carbonyl group onto a substrate. This is a form of acylation where the acyl group carries the triazole ring. By reacting with a nucleophilic site (e.g., -OH, -NH2, -SH) on a complex molecule or a natural product scaffold, the reagent efficiently appends the triazole carboxamide, ester, or thioester functionality. This strategy is valuable for modifying the physicochemical properties of a lead compound, such as its solubility, polarity, and hydrogen bonding capacity, which can significantly impact its biological activity and pharmacokinetic profile. The synthesis of various 1,2,4-triazole carboxamide derivatives is a common strategy in the development of new bioactive agents. mdpi.commdpi.com

Role in the Synthesis of Agrochemical Intermediates

This compound and its in situ generated precursors are pivotal in the synthesis of modern agrochemicals, particularly herbicides. The resulting carbamoyl (B1232498) triazole derivatives have demonstrated significant herbicidal activity. A notable example is the herbicide Cafenstrole, which serves as a structural basis for the design of novel selenium-containing analogues. acs.orgnih.gov

The synthesis of these agrochemical intermediates typically involves the reaction of a substituted 1H-1,2,4-triazole with a carbonylating agent to form the reactive carbonyl chloride or a related intermediate. This is followed by a reaction with a suitable amine, such as diethylamine, to yield the final N,N-disubstituted-1H-1,2,4-triazole-1-carboxamide.

Research Findings:

In a study focused on developing new herbicides based on the structure of Cafenstrole, a series of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides were synthesized. acs.orgnih.gov The bioassay results of these novel compounds revealed that several exhibited potent inhibitory activity against weeds like cucumber (Cucumis sativus L.) and semen euphorbiae (Leptochloa chinensis N.). acs.orgnih.gov

One particular compound from this series demonstrated over 90% inhibition of both cucumber and semen euphorbiae at a low concentration of 1.875 µg/mL. nih.gov Importantly, this compound showed high selectivity, with only 8.3% inhibition of rice (Oryza sativa L.) at a concentration of 7.5 µg/mL, indicating its potential as a selective herbicide. nih.gov The general structure of these herbicidal compounds underscores the importance of the carbamoyl triazole moiety in achieving the desired biological activity.

Table 1: Examples of Agrochemical Intermediates Synthesized from this compound Derivatives

| Compound Class | Example Structure | Target Weed | Key Findings |

| N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides | Aryl-SeO2-(C2H2N3)-C(O)N(C2H5)2 | Cucumber, Semen euphorbiae | High inhibitory activity and selectivity for rice. nih.gov |

| Carbamoyl triazolinone-based herbicides | General structure not specified | Broadleaf and grassy weeds | Synergistic herbicidal activity when combined with other active compounds. google.com |

Function as a Building Block for Pharmaceutical Intermediates

In medicinal chemistry, the 1,2,4-triazole ring is a well-established pharmacophore found in numerous therapeutic agents. researchgate.netnih.govmdpi.com this compound serves as a key reagent for incorporating a urea (B33335) or carbamate (B1207046) linkage, which can be crucial for binding to biological targets. nih.gov This is often achieved by reacting the in situ generated carbonyl chloride with an amine or alcohol functional group on a pharmaceutical scaffold.

Research Findings:

One significant application is in the synthesis of potent and selective enzyme inhibitors. For instance, a triazole urea derivative containing a β-lactam ring was synthesized and identified as a potent inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological disorders. nih.gov The synthesis involved the reaction of a β-lactam derivative with phosgene and 1,2,4-triazole to furnish the target triazole urea. nih.gov

Furthermore, triazole-based carbamates have been designed and synthesized as novel aromatase inhibitors for potential use in breast cancer therapy. nih.gov These compounds are evaluated for their ability to inhibit the aromatase enzyme, and molecular docking studies are often employed to understand their binding modes. nih.gov The synthesis of these carbamates can be achieved through the reaction of an alcohol with the reactive this compound intermediate.

Triazole-conjugated ureas and carbamates have also been developed as imaging agents for prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. google.com These scaffolds can be radiolabeled and are designed to have a high binding affinity for PSMA, enabling their use in positron emission tomography (PET) imaging. google.com

Table 2: Pharmaceutical Intermediates Derived from this compound

| Compound Class | Therapeutic Target/Application | Synthesis Approach | Key Findings |

| Triazole urea derivatives | Monoacylglycerol lipase (MAGL) inhibitors | Reaction of a β-lactam with phosgene and 1,2,4-triazole. nih.gov | Potent and selective inhibition of MAGL. nih.gov |

| Triazole-based carbamates | Aromatase inhibitors | Design and synthesis of novel carbamate derivatives. nih.gov | Dose-dependent inhibition of breast cancer cell viability. nih.gov |

| Triazole conjugated ureas and carbamates | PSMA-targeted imaging agents | Functionalization of versatile intermediates for PET imaging. google.com | High binding affinity to PSMA for potential use in cancer imaging. google.com |

Exploration in Materials Science Precursor Synthesis

The application of this compound and related reactive intermediates is an emerging area in materials science, particularly in the synthesis of specialized polymers. The triazole moiety can impart desirable properties to polymers, such as thermal stability and specific binding capabilities. The carbonyl chloride functionality allows for the incorporation of the triazole ring into polymer backbones through reactions like polycondensation.

Research Findings:

While direct polymerization of this compound is not extensively documented, the synthesis of polymers containing the 1,2,4-triazole unit has been explored. For example, new monomers, 3,5-bis(4′-fluorophenyl)-4-aryl-1,2,4-triazoles, have been synthesized and subsequently polymerized with various bisphenols to yield high molecular weight, amorphous poly(aryl ethers). ibm.com These polymers exhibit high glass transition temperatures (Tg's) ranging from 185 to 230 °C and possess good thermal stability. ibm.com

The formation of polyureas and polyurethanes represents a more direct application of the reactivity of this compound. By reacting a diamine or a diol with a molecule containing two 1,2,4-triazole-1-carbonyl groups, or by reacting a di-triazole with a diisocyanate, polymers with urea or urethane (B1682113) linkages can be formed. These polymers have potential applications due to the hydrogen-bonding capabilities of the urea and triazole functionalities. Research into hyperbranched polyurethane-triazoles has demonstrated a method for controlling the structural and molecular weight characteristics of these polymers. mdpi.com

Table 3: Potential Polymer Architectures from this compound Precursors

| Polymer Type | Monomers | Potential Properties |

| Poly(aryl ethers) | Bis(fluorophenyl)triazole derivatives and bisphenols | High thermal stability, high glass transition temperatures. ibm.com |

| Polyureas | Di-triazole derivatives and diisocyanates | Enhanced thermal stability, specific binding sites. |

| Polyurethanes | Di-triazole derivatives and diols/diisocyanates | Controlled molecular weight and branching. mdpi.com |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

Definitive NMR spectra for 1H-1,2,4-Triazole-1-carbonyl chloride are not available. The analysis of N-acyl azole compounds is complex, and chemical shifts are highly dependent on the specific structure and solvent used.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy (Theoretical)

No experimental IR or Raman spectra have been published for this compound. The analysis below is based on the known vibrational modes of the 1,2,4-triazole (B32235) ring and carbonyl chlorides. nih.govresearchgate.net

Characteristic Vibrational Modes of Carbonyl and Triazole Rings (Theoretical)The IR spectrum would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed in the region of 1770-1815 cm⁻¹.

The vibrational modes of the 1,2,4-triazole ring would also be present. Key absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ring stretching (C=N and N-N): These vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. ijsr.net

Ring breathing and deformation modes: These occur at lower frequencies in the fingerprint region.

The Raman spectrum would complement the IR data, with ring breathing and symmetric stretching modes often showing strong signals.

Hydrogen Bonding and Intermolecular Interactions (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the vibrational modes of molecules and identifying functional groups. nih.gov In the context of 1,2,4-triazole and its derivatives, FTIR is particularly useful for studying hydrogen bonding and other intermolecular forces. capes.gov.br The triazole ring contains both hydrogen bond donors (N-H groups) and acceptors (the lone pairs on the other nitrogen atoms), leading to strong associations in the condensed state. researchgate.netasianpubs.org

The FTIR spectrum of 1,2,4-triazole shows characteristic absorption peaks corresponding to specific molecular vibrations. The N-H stretching vibration typically appears as a broad band, a feature that is indicative of hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.net The region between 1400 cm⁻¹ and 1600 cm⁻¹ is characteristic of C=N and N=N stretching vibrations within the heterocyclic ring. ijsr.net

In the solid state, the influence of hydrogen bonding is significant, often causing shifts in the vibrational frequencies compared to the gas phase. capes.gov.br For instance, the N-H stretching band can be shifted to lower wavenumbers, and its broadness increases due to the variety of hydrogen-bonded environments. Detailed vibrational assignments, often supported by normal coordinate calculations, are necessary to interpret these complex spectra fully. nih.govcapes.gov.br

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3100 - 3150 | Often broad in the solid state due to hydrogen bonding. researchgate.net |

| C-H Stretch (Aromatic) | 3030 - 3100 | Characteristic of the C-H bonds on the triazole ring. researchgate.net |

| C=N / N=N Stretch | 1400 - 1600 | Represents the stretching vibrations within the triazole ring. ijsr.net |

| C=S Stretch (for thione derivatives) | 1160 - 1260 | Indicates the presence of a thione tautomer in mercapto-triazoles. ijsr.net |

| S-H Stretch (for thiol derivatives) | 2550 - 2700 | Indicates the presence of a thiol tautomer in mercapto-triazoles. ijrpc.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For 1,2,4-triazole derivatives, MS is routinely used to confirm the success of a synthesis by verifying the molecular mass of the product. researchgate.netx-mol.com The fragmentation pathways observed can provide valuable structural information, often involving the cleavage of the triazole ring or the loss of substituents. ijsr.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. mdpi.com For novel 1,2,4-triazole derivatives, HRMS is critical for confirming their identity. For example, in the characterization of 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, the calculated mass for the protonated molecule [M+H]⁺ was 502.2283, while the experimentally found value was 502.2281, confirming the chemical formula C₃₆H₂₇N₃. nih.gov This level of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound Derivative Example | Chemical Formula | Calculated Mass (m/z) for [M+H]⁺ | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | C₅₂H₄₁N₅ | 736.3440 | 736.3441 | mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | C₃₆H₂₇N₃ | 502.2283 | 502.2281 | nih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, making it ideal for many 1,2,4-triazole derivatives. doi.orgnih.gov In ESI-MS, ions are generated directly from a solution, which minimizes fragmentation during the ionization process and typically results in a prominent peak for the protonated molecule [M+H]⁺ or other adducts. nih.gov

Tandem MS (MS/MS) experiments using ESI can be employed to purposefully induce fragmentation and study the structure of the molecule. nih.gov For N-heterocyclic carbenes derived from 1,2,4-triazolium salts, ESI-MS studies have shown that fragmentation often involves the breaking of the triazole ring and the loss of bulky substituents from the nitrogen atoms. doi.org In studies of isomeric thiadiazoles and triazoles, ESI-tandem MS revealed that protonated 1,2,3-triazoles can undergo gas-phase rearrangement to the corresponding 1,2,3-thiadiazole, a process confirmed by the resulting fragmentation patterns. nih.gov This demonstrates the power of ESI-MS/MS in elucidating complex gas-phase ion chemistry and differentiating between isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For 1,2,4-triazole and its derivatives, absorption bands are typically found in the UV region and are attributed to π→π* and n→π* electronic transitions. researchgate.net

The position and intensity of the maximum absorption wavelength (λmax) are sensitive to the molecular structure, particularly the extent of conjugation and the nature of any substituents attached to the triazole ring. nih.gov For instance, increasing the conjugation in a series of 4-alkyl-4H-1,2,4-triazole derivatives by extending the π-system results in a bathochromic (red) shift of the λmax to longer wavelengths. nih.gov The choice of solvent can also influence the spectrum. This technique is frequently used to characterize newly synthesized triazole compounds and study their photophysical properties. researchgate.netx-mol.com

| Compound Derivative Example | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | CH₂Cl₂ | mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | CH₂Cl₂ | nih.gov |

| Various 1,2,4-triazole derivatives | 215 - 312 | Ethanol |

X-ray Crystallography for Molecular and Crystal Structure Determination (for derivatives)

For example, the crystal structure of 1-tosyl-1H- x-mol.comnih.gov-triazole reveals that the compound crystallizes in the monoclinic space group P21/c. researchgate.net The geometry around the sulfur atom is a distorted tetrahedron, and a significant dihedral angle of 82.17° is observed between the planes of the triazole and phenyl rings. researchgate.net The crystal packing is stabilized by intermolecular C—H⋯N and C—H⋯O hydrogen bonds. researchgate.net

In another example, the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a more complex derivative, was determined to be in the triclinic crystal system (P-1 space group). mdpi.com The analysis showed that the triazole and indole (B1671886) rings are twisted relative to each other by 12.65°. The crystal structure is further characterized by various intermolecular contacts, including H⋯H, H⋯C, N⋯H, and Br⋯H, as well as π–π stacking interactions, which were confirmed by Hirshfeld surface analysis. mdpi.com These detailed structural parameters are invaluable for understanding structure-property relationships.

| Parameter | 1-tosyl-1H- x-mol.comnih.gov-triazole | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| Key Dihedral Angle | 82.17° (between triazole and phenyl rings) | 12.65° (between triazole and indole rings) |

| Key Intermolecular Interactions | C—H⋯N and C—H⋯O hydrogen bonds | π–π stacking, various H⋯X contacts |

| Reference | researchgate.net | mdpi.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the determination of molecular structures and energies. researchgate.net For 1,2,4-triazole (B32235) derivatives, these calculations are crucial for understanding their stability and reactivity.

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For 1,2,4-triazole systems, a variety of basis sets are employed depending on the desired accuracy and the size of the molecule. Pople-style basis sets, such as 6-31G or the more extensive 6-311++G(d,p), are commonly used. researchgate.netresearchgate.net The latter includes diffuse functions (++) to better describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The selection of an appropriate basis set and computational method is a critical step in obtaining reliable theoretical results that can be meaningfully compared with experimental data. researchgate.net

| Methodology | Common Functional | Typical Basis Sets | Calculated Properties |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G, 6-311++G(d,p), cc-Pvdz | Optimized Geometry, Vibrational Frequencies, Electronic Properties |

| Ab initio methods | MP2 (Møller-Plesset) | 6-31G**, aug-cc-pVTZ | Electron Correlation Effects, Tautomer Stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors on the map correspond to different values of electrostatic potential. nih.gov

Red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. In 1H-1,2,4-Triazole-1-carbonyl chloride, these would likely be localized on the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group. researchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For this molecule, a strong positive potential would be expected on the carbonyl carbon, making it a primary site for nucleophilic reactions.

Green regions denote areas of neutral potential. nih.gov

MEP analysis is instrumental in understanding intermolecular interactions and predicting how a molecule will interact with other reagents or biological targets. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO is the highest energy orbital that contains electrons and acts as an electron donor. Its energy level indicates the molecule's susceptibility to attack by electrophiles. nih.govpearson.com

The LUMO is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. Its energy level represents the molecule's susceptibility to attack by nucleophiles. nih.govpearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter for determining a molecule's stability and reactivity. nih.govwikipedia.org A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Quantum chemical calculations are used to determine the energies of these orbitals and predict the molecule's electronic transitions and chemical behavior. researchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.govwikipedia.org |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | χ²/ (2η) | Measures the propensity to accept electrons. researchgate.net |

Tautomeric Equilibria and Relative Stability of Triazole Derivatives

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. ijsr.netresearchgate.net The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net Theoretical studies have consistently shown that the 1H tautomer is more stable than the 4H form. ijsr.net

For substituted 1,2,4-triazoles, the position and electronic nature of the substituent significantly influence the tautomeric equilibrium. ijsr.net In the case of this compound, the carbonyl chloride group is attached to the N1 position. Computational methods, particularly DFT, are used to calculate the Gibbs free energy of different possible tautomers to determine their relative stabilities. researchgate.net Factors like intramolecular hydrogen bonding and solvent effects can also be modeled to provide a more accurate picture of the tautomeric preference in different environments. researchgate.net Understanding the predominant tautomeric form is essential, as it dictates the molecule's structural and electronic properties, and consequently, its reaction pathways.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and characterizing transition states. researchgate.net For a reactive compound like this compound, theoretical modeling can predict the course of reactions, such as nucleophilic acyl substitution at the carbonyl carbon.

This modeling involves mapping the potential energy surface of the reaction. The reactants, intermediates, transition states, and products are identified as stationary points on this surface. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and determine the most favorable reaction pathway. wuxibiology.com These computational studies provide a molecular-level understanding of how bonds are formed and broken during a chemical transformation. researchgate.net

Future Perspectives and Emerging Trends in 1h 1,2,4 Triazole 1 Carbonyl Chloride Research

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of acyl chlorides often involves hazardous reagents such as phosgene (B1210022), phosphorus pentachloride, or thionyl chloride, which generate significant toxic waste. chemicalbook.comchemguide.co.uklibretexts.org The future of 1H-1,2,4-Triazole-1-carbonyl chloride synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing environmental impact and enhancing safety.

Emerging research trends are geared towards two main goals: the green synthesis of the 1,2,4-triazole (B32235) precursor and the sustainable conversion of this precursor to the target carbonyl chloride. For the precursor, methods avoiding harsh conditions and toxic materials are gaining prominence. These include microwave-assisted synthesis, which can accelerate reactions and improve yields, and electrochemical methods that avoid bulk chemical oxidants. organic-chemistry.org Metal-free, multi-component reactions represent another frontier, offering high atom economy and reduced waste streams. organic-chemistry.org

For the subsequent conversion to the carbonyl chloride, the key challenge is replacing conventional chlorinating agents. A significant future direction is the use of phosgene surrogates, such as solid and less hazardous forms like triphosgene, coupled with catalytic activation methods. Furthermore, the adoption of bio-based, biodegradable solvents like Cyrene™ in related amide syntheses suggests a potential shift away from toxic chlorinated solvents and dipolar aprotic solvents like DMF. rsc.org

| Parameter | Conventional Approach | Emerging Green Approach |

|---|---|---|

| Chlorinating Agent | Phosgene, Thionyl Chloride chemguide.co.uk | Phosgene Surrogates (e.g., Triphosgene), Catalytic Methods |

| Solvents | Chlorinated Solvents (DCM), THF, DMF chemicalbook.comrsc.org | Bio-based solvents (e.g., Cyrene™) rsc.org |

| Energy Input | Conventional heating/reflux | Microwave irradiation, Electrochemical synthesis organic-chemistry.org |

| Waste Profile | High; corrosive and toxic byproducts (HCl, SO2) chemguide.co.uk | Low; focus on atom economy and recyclable catalysts |

| Safety | High risk due to toxic and corrosive reagents | Improved safety via less hazardous materials and controlled processes (e.g., flow chemistry) |

Exploration of Novel Reactivity and Catalytic Roles

This compound is fundamentally a highly activated acylating agent. Its reactivity stems from the excellent leaving group potential of the 1,2,4-triazole moiety. This makes it a powerful tool for the synthesis of esters, amides, and other carbonyl derivatives under mild conditions, analogous to well-known reagents like 1,1'-Carbonyl-di(1,2,4-triazole) (CDT) and 1,1'-Carbonyldiimidazole (CDI). chemicalbook.comoakwoodchemical.com

Future research will likely expand its application beyond simple acylation. One promising area is in polymerization chemistry, where the molecule could act as a bifunctional linker to create novel polymers with triazole units embedded in the backbone, imparting unique properties such as metal-coordination capabilities or enhanced thermal stability.

Another emerging trend is the exploration of its role in catalysis. The deprotonated 1,2,4-triazole anion is known to be an effective acyl transfer catalyst. lifechemicals.com This opens the possibility of designing catalytic cycles where this compound is either a key intermediate or part of a system where the triazole moiety is regenerated, facilitating acyl transfer reactions with high efficiency and turnover. Its ambiphilic reactivity, a characteristic of related hydrazone systems, could also be exploited in novel cycloaddition reactions to build more complex heterocyclic frameworks. rsc.org

| Nucleophile Substrate | Resulting Functional Group | Potential Application Area |

|---|---|---|

| Alcohols (R-OH) | Ester (R-O-C=O) | Fine chemicals, protecting group chemistry |

| Amines (R-NH2) | Amide (R-NH-C=O) | Peptide synthesis, polymer synthesis krackeler.com |

| Thiols (R-SH) | Thioester (R-S-C=O) | Bioconjugation, synthesis of natural products chemicalbook.com |

| Carboxylic Acids (R-COOH) | Anhydride (B1165640) (R-CO-O-CO-R') | Activation of carboxylic acids |

| Hydrazines (R-NH-NH2) | Acylhydrazide (R-NH-NH-C=O) | Precursors for heterocyclic synthesis |

Integration into Automated Synthesis Platforms

The high reactivity and potential hazardous nature of this compound make it an ideal candidate for integration into automated synthesis platforms, particularly continuous flow reactors. Flow chemistry allows for the in situ generation and immediate consumption of unstable intermediates, mitigating the risks associated with their isolation, storage, and handling. rsc.org

A future-forward approach would involve a multi-step flow sequence. For instance, 1,2,4-triazole and a chlorinating agent could be pumped into a first reactor module to generate this compound under precisely controlled temperature and residence time. The output stream containing the activated intermediate would then merge with a stream of a nucleophile in a second module to immediately form the desired product. rsc.org This methodology not only enhances safety but also often leads to higher yields, improved purity by minimizing side reactions, and seamless scalability from lab to industrial production. Such integrated synthesis and purification platforms are poised to decrease drug discovery cycle times significantly. rsc.org

| Feature | Benefit in Flow Synthesis |

|---|---|

| Safety | In situ generation and consumption minimizes exposure to hazardous intermediates. Small reactor volumes reduce risk of thermal runaways. |

| Reaction Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. |

| Purity & Yield | Rapid mixing and efficient heat transfer minimize byproduct formation, often resulting in cleaner reaction profiles and higher yields. |

| Scalability | Production can be scaled up by running the reactor for longer periods ("scaling out") without re-optimizing reaction conditions. |

| Integration | Easily integrates with online monitoring (e.g., IR, NMR) and downstream processing (e.g., purification, crystallization) for a fully automated workflow. rsc.org |

Applications in Supramolecular Chemistry and Advanced Self-Assembly

The 1,2,4-triazole ring is a privileged scaffold in supramolecular chemistry due to its unique electronic and structural features. It can act as a hydrogen bond donor (N-H) and acceptor (lone pairs on other nitrogen atoms), a ligand for coordinating with metal ions, and can participate in π-π stacking and other weak intermolecular forces. acs.orgnih.gov These non-covalent interactions are the driving forces behind the self-assembly of molecules into complex, ordered architectures.

This compound is an ideal reagent for covalently installing this valuable supramolecular motif onto various molecular platforms. By reacting it with functionalized polymers, dendrimers, or biomolecules (like carbohydrates or peptides), chemists can design and synthesize novel building blocks for advanced materials. nih.govrsc.org For example, attaching triazole units to amphiphilic molecules could lead to the formation of supramolecular gels with applications in drug delivery or environmental remediation. rsc.org Similarly, its use in creating triazole-based oligomers can be directed by supramolecular templates to control the formation of complex architectures. scispace.com The ability to precisely place triazole groups will enable the rational design of materials with programmed self-assembly behaviors.

| Non-Covalent Interaction | Description | Resulting Supramolecular Structure |

|---|---|---|

| Hydrogen Bonding | The N-H proton can act as a donor, and the sp2-hybridized nitrogen atoms act as acceptors. | Fibrillar networks, tapes, sheets, gels rsc.org |

| Metal Coordination | The nitrogen lone pairs can coordinate with various metal ions, acting as a bridging ligand. | Metal-organic frameworks (MOFs), coordination polymers |

| π-π Stacking | The aromatic triazole ring can stack with other aromatic systems. | Ordered columnar or layered structures |

| Chalcogen Bonding | Interactions involving sulfur atoms (if substituted) and electronegative atoms on adjacent molecules. acs.orgnih.gov | Directional crystal packing, stabilization of conformations acs.orgnih.gov |

| Dipole-Dipole Interactions | The polar nature of the triazole ring contributes to the overall intermolecular forces. rsc.org | Stabilization of aggregated structures |

Q & A

Q. What are the common laboratory synthesis routes for 1H-1,2,4-Triazole-1-carbonyl chloride?

The compound is typically synthesized via hydroxymethylation of 1H-1,2,4-triazole using paraformaldehyde, followed by chlorination with thionyl chloride (SOCl₂). For example, 1-(hydroxymethyl)-1,2,4-triazole intermediates can be reacted with SOCl₂ under reflux conditions in chlorinated solvents like chlorobenzene to yield the carbonyl chloride derivative . Alternative methods may involve substituting hydroxyl groups with chlorine using phosphorus trichloride (PCl₃) in acidic media .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the triazole ring structure and carbonyl chloride functionality (¹³C NMR for carbonyl carbon at ~160-170 ppm).

- Mass Spectrometry (MS) : For molecular ion peak verification and fragmentation pattern analysis.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic C=O stretching vibrations (~1750-1800 cm⁻¹) and C-Cl bonds (~750-800 cm⁻¹). Thermochemical data from NIST standards can further validate stability under varying temperatures .

Q. How should this compound be stored to ensure stability?

Store in tightly sealed, moisture-resistant containers under cool (<25°C), dry conditions. The compound is moisture-sensitive and may hydrolyze to carboxylic acid derivatives if exposed to ambient humidity. Inert atmospheres (e.g., nitrogen) are recommended for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Catalyst Use : Heterogeneous catalysts like propylamino-functionalized MCM-41 silica improve reaction efficiency by enhancing reagent accessibility .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and increases yield by ensuring uniform heating .

- Solvent Selection : Non-polar solvents (e.g., chlorobenzene) minimize side reactions, while controlled addition of SOCl₂ prevents exothermic decomposition .

Q. What strategies address contradictory solubility data for triazole-carbonyl chloride derivatives?

Discrepancies in solubility (e.g., water vs. organic solvents) often arise from hydrolysis or impurities. To resolve this:

Q. How is this compound applied in pharmaceutical intermediate synthesis?

The compound serves as a key precursor for:

- Antifungal Agents : Reacted with benzothiazole or fluconazole derivatives to form triazolium salts with enhanced bioactivity .

- Metal-Binding Probes : Functionalized with acetic acid groups to study protein-metal interactions (e.g., via chelation with Zn²⁺ or Fe³⁺) .

- Prodrug Design : Conjugated to amine-containing drugs via carbamate linkages for controlled release .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.